5-amino-3-(4-phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-3-(4-phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(4-phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-phenoxybenzoyl chloride with propanedinitrile to form an intermediate, which is then subjected to cyclization and subsequent functional group modifications to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-(4-phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
5-amino-3-(4-phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-amino-3-(4-phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: A well-known kinase inhibitor used in cancer therapy.
Zanubrutinib: Another kinase inhibitor with similar applications.
Uniqueness
5-amino-3-(4-phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazole-4-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C21H21N5O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-amino-3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C21H21N5O/c22-13-19-20(25-26(21(19)23)16-5-4-12-24-14-16)15-8-10-18(11-9-15)27-17-6-2-1-3-7-17/h1-3,6-11,16,24H,4-5,12,14,23H2 |
InChI Key |
NRJFDYRTRAKFJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C#N)N |
Origin of Product |
United States |
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